3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide (CAS 146781-29-5) is a synthetic acrylamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 4-fluorophenyl group via an α,β-unsaturated carbonyl bridge. Its molecular formula is C₁₇H₁₄FNO₃, with a monoisotopic mass of 313.1114 g/mol . The compound is structurally characterized by:
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-3-5-14(6-4-13)19-17(20)8-2-12-1-7-15-16(11-12)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMTXAUKMIMPPM-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the benzodioxin-fluorophenyl intermediate and acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced acrylamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and fluorophenyl group contribute to its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Key Substituents | Bioactivity | Reference(s) |
|---|---|---|---|---|
| 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide | C₁₇H₁₄FNO₃ | 4-fluorophenyl, acrylamide | Predicted PD-1/PD-L1 inhibition (scaffold potential) | |
| (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide | C₁₈H₁₆FNO₃ | 5-fluoro-2-methylphenyl | Not reported (structural similarity suggests comparable applications) | |
| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) | C₂₅H₂₆N₂O₄S | 3-phenylpropyl, 4-methylbenzenesulfonamide | Lipoxygenase inhibition (IC₅₀ ~12 µM vs. Baicalein standard) | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | C₂₅H₂₄ClN₂O₅S | 4-chlorophenylsulfonyl, 3,5-dimethylphenyl | Antimicrobial activity (low hemolytic toxicity) | |
| 3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | C₂₂H₂₄NO₃ | 4-tert-butylphenyl | Not reported; increased lipophilicity may enhance CNS penetration |
Key Comparative Insights
Impact of Substituents on Bioactivity
- Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the 5-fluoro-2-methylphenyl analogue .
- Sulfonamide vs. Acrylamide Derivatives : Sulfonamide derivatives (e.g., compound 5c) exhibit distinct enzyme inhibition profiles (e.g., lipoxygenase) due to their sulfonyl group’s hydrogen-bonding capacity, whereas acrylamides may prioritize protein-protein interaction targets (e.g., PD-1/PD-L1) .
- Chlorophenylsulfonyl Groups : The 4-chlorophenylsulfonyl moiety in compound 7l contributes to antimicrobial efficacy, likely via membrane disruption, while maintaining low cytotoxicity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The tert-butylphenyl analogue (C₂₂H₂₄NO₃) has a higher logP value than the fluorophenyl derivative, suggesting improved blood-brain barrier penetration .
- Solubility : Acrylamide derivatives generally exhibit lower aqueous solubility compared to sulfonamides due to reduced hydrogen-bonding capacity .
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the benzodioxin moiety and the acrylamide group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it may function through several mechanisms:
- Enzyme Inhibition : The acrylamide moiety can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : The benzodioxin structure is known for its potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity and Efficacy
Recent studies have evaluated the biological activity of this compound across various biological systems:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer models. It demonstrated a reduction in tumor size and improved survival rates in treated mice compared to controls.
- Antimicrobial Efficacy Study : Research conducted at a university laboratory assessed the antimicrobial properties against multi-drug resistant strains. The findings indicated that the compound significantly inhibited growth and biofilm formation.
Q & A
Q. What are the optimized synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide, and how are reaction conditions validated?
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives with 4-fluoroaniline via acrylamide-forming reactions. Key steps include:
- Amidation : Use of coupling agents like EDCI/HOBt under inert atmosphere (N₂/Ar) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Triplicate experiments with statistical analysis (mean ± SEM) to ensure reproducibility .
- Scale-up : Pilot reactions at 1–10 mmol scale with monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm acrylamide bond formation (δ ~6.5–7.5 ppm for aromatic protons) and fluorine coupling (¹⁹F NMR, δ ~-110 ppm).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) to resolve dihedral angles between the benzodioxin and fluorophenyl moieties, critical for understanding π-π interactions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1628) .
Q. How is enzymatic inhibition activity assessed, and what controls are necessary?
- Assay Design : Use α-glucosidase or acetylcholinesterase in microplate-based assays (pH 7.4, 37°C) with p-nitrophenyl substrates.
- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and solvent blanks (DMSO ≤1% v/v).
- Data Analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) with triplicate measurements .
Q. What preliminary toxicological profiling is recommended for in vitro studies?
- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (48-hour exposure, IC₅₀ determination).
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored using computational models?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to map interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). Focus on the fluorophenyl group’s role in hydrophobic pocket binding .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with inhibitory activity .
Q. What insights do crystal structures provide about intermolecular interactions?
Q. How should contradictory data between in vitro and computational predictions be resolved?
Q. Can machine learning models predict scaffold-hopping potential for this compound?
- Model Training : Use graph neural networks (e.g., EGNN) trained on PD-1/PD-L1 inhibitor datasets. Inputs include Morgan fingerprints and 3D pharmacophore features.
- Validation : Remove training data with benzodioxin scaffolds and test prediction accuracy for novel analogs. High SoftMax scores (>0.8) indicate scaffold viability .
Q. What analytical strategies detect and quantify synthetic byproducts?
Q. How can cross-disciplinary approaches enhance mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
